2-Methoxy-6-nitrobenzoyl chloride
Overview
Description
2-Methoxy-6-nitrobenzoyl chloride is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the 2-position and a nitro group at the 6-position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-6-nitrobenzoyl chloride can be synthesized through the nitration of 2-methoxybenzoyl chlorideThe reaction is typically carried out at low temperatures to control the rate of nitration and to minimize the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Reduction Reactions: The major product is 2-methoxy-6-aminobenzoyl chloride.
Oxidation Reactions: The major product is 2-methoxy-6-nitrobenzoic acid
Scientific Research Applications
2-Methoxy-6-nitrobenzoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying their structure and function.
Medicine: It is used in the synthesis of potential drug candidates and in the development of diagnostic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-6-nitrobenzoyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing nitro group and the electron-donating methoxy group. The nitro group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The methoxy group, on the other hand, stabilizes the intermediate formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoyl chloride: Lacks the nitro group, making it less reactive towards nucleophiles.
2-Nitrobenzoyl chloride: Lacks the methoxy group, making it less stable during reactions.
4-Methoxybenzoyl chloride: The methoxy group is at a different position, affecting its reactivity and stability
Uniqueness
2-Methoxy-6-nitrobenzoyl chloride is unique due to the presence of both the methoxy and nitro groups, which confer distinct reactivity and stability properties. This makes it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
2-methoxy-6-nitrobenzoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-6-4-2-3-5(10(12)13)7(6)8(9)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOJVECNXUGOJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300296 | |
Record name | 2-Methoxy-6-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33844-24-5 | |
Record name | 2-Methoxy-6-nitrobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33844-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-nitrobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301300296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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